(2E)-2-(1H-benzimidazol-2-yl)-3-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzimidazole moiety fused with a dibrominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the dibrominated phenyl group through electrophilic aromatic substitution. The final step involves the formation of the propenenitrile moiety via a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)PROP-2-ENENITRILE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. The dibrominated phenyl group may enhance these properties, making this compound a candidate for drug development.
Industry
In the industrial sector, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)PROP-2-ENENITRILE can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their function. The dibrominated phenyl group may enhance binding affinity and selectivity, leading to more potent biological effects. The propenenitrile group can participate in covalent bonding with target molecules, further enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the dibrominated phenyl group and propenenitrile moiety.
2-(1H-Benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Similar structure but without the dibrominated and ethoxy groups.
2-(1H-Benzimidazol-2-yl)-3-(2,3-dibromo-4-hydroxyphenyl)prop-2-enenitrile: Similar structure but lacking the ethoxy group.
Uniqueness
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2,3-DIBROMO-5-ETHOXY-4-HYDROXYPHENYL)PROP-2-ENENITRILE is unique due to the presence of both the dibrominated phenyl group and the ethoxy group, which may confer enhanced biological activity and selectivity. The combination of these functional groups with the benzimidazole core and propenenitrile moiety makes this compound a versatile and valuable molecule for scientific research and industrial applications.
Properties
Molecular Formula |
C18H13Br2N3O2 |
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Molecular Weight |
463.1 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13Br2N3O2/c1-2-25-14-8-10(15(19)16(20)17(14)24)7-11(9-21)18-22-12-5-3-4-6-13(12)23-18/h3-8,24H,2H2,1H3,(H,22,23)/b11-7+ |
InChI Key |
ADTDRMLVNRRCHU-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br)Br)O |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br)Br)O |
Origin of Product |
United States |
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